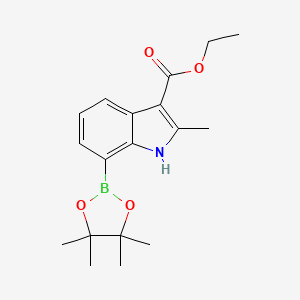

Ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO4/c1-7-22-16(21)14-11(2)20-15-12(14)9-8-10-13(15)19-23-17(3,4)18(5,6)24-19/h8-10,20H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFWFJCVUCAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=C(N3)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648079 | |

| Record name | Ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919119-66-7 | |

| Record name | Ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, particularly in the context of cancer therapy and other therapeutic applications.

- Molecular Formula : C18H24BNO4

- Molecular Weight : 329.2 g/mol

- CAS Number : 919119-66-7

- Structure : The compound features an indole ring system substituted with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with boron-containing reagents. The incorporation of the dioxaborolane group is crucial as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy:

- Aurora Kinase Inhibition : Compounds in this class have shown efficacy as inhibitors of Aurora kinases. For instance, studies indicated that a related compound demonstrated significant in vitro activity against cancer cell lines by inducing mitotic arrest and apoptosis. The increase in phospho-histone H3 (PH3) positive cells suggests activation of mitotic pathways when treated with these inhibitors .

- Cell Proliferation Studies : In vitro assays revealed that compounds similar to this compound can inhibit cell proliferation effectively at low micromolar concentrations (IC50 values ranging from 0.47 µM to higher depending on specific structural modifications) .

Other Therapeutic Applications

Beyond oncology, there is emerging evidence for the use of such compounds in treating infectious diseases:

- Antitubercular Activity : Some derivatives have been screened for activity against Mycobacterium tuberculosis (Mtb), showing promising results with minimum inhibitory concentrations (MIC) around 12.5–50 µM in various media conditions .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Aurora Kinase Inhibition | Ethyl Indole Derivative | 0.47 | |

| Cell Proliferation | Ethyl Indole Derivative | 20 | |

| Antitubercular Activity | Related Compound | 12.5–50 |

Case Studies

A notable case study involved the administration of a structurally similar compound in a mouse xenograft model where it demonstrated significant tumor reduction and favorable pharmacokinetic properties. This study provided insights into its potential clinical utility .

科学研究应用

Medicinal Chemistry

ETMD has been investigated for its potential pharmacological activities. The indole moiety in its structure is known for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Research indicates that compounds containing the indole structure can modulate biological pathways involved in disease processes.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of indole compounds similar to ETMD and their effects on cancer cell lines. The findings suggested that modifications to the indole structure could enhance cytotoxicity against specific cancer types .

Organic Synthesis

ETMD serves as a valuable intermediate in organic synthesis. The presence of the dioxaborolane group allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Coupling Reactions Using ETMD

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85 | |

| Negishi Coupling | Zn catalyst | 78 | |

| Stille Coupling | Sn catalyst | 82 |

These reactions highlight ETMD's versatility as a building block in synthesizing complex organic molecules.

Materials Science

The incorporation of boron-containing compounds like ETMD into polymers has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials for electronics and photonics.

Case Study : A recent investigation into boron-doped polymers revealed that adding ETMD improved the thermal stability of the resulting materials while maintaining flexibility . This application could lead to innovations in electronic devices where heat resistance is crucial.

化学反应分析

Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl/heteroaryl halides.

-

The indole nitrogen remains inert under these conditions due to steric protection from the ethyl ester group.

-

Substrate scope includes coupling with bromobenzene, chloropyridines, and triflate-activated arenes.

Hydrolysis to Boronic Acid

Acidic or basic hydrolysis converts the dioxaborolane to a boronic acid, enhancing reactivity for further transformations.

-

Conditions :

| Product | Application |

|---|---|

| 7-Borono-2-methyl-1H-indole-3-carboxylic acid | Intermediate for bioconjugation or MOF synthesis |

Ester Hydrolysis

The ethyl ester undergoes saponification to yield carboxylic acid derivatives:

-

Conditions : LiOH (3 eq.), THF/H₂O (4:1), 50°C, 8 h → 94% yield .

-

Product : 2-Methyl-7-(pinacolatoboryl)-1H-indole-3-carboxylic acid, used in peptide coupling.

N-Alkylation

The indole nitrogen can be alkylated under strong base conditions:

Stability and Reactivity

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Aqueous Acid (pH < 3) | Unstable; boronate hydrolyzes within 2 h | Protodeboronation to indole |

| Light (UV Exposure) | Moderate decomposition over 48 h | Radical-mediated B-O bond cleavage |

| Oxidizing Agents | Reacts with H₂O₂ to form phenolic derivatives | Boron oxidation to B-OH intermediates |

Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling | Hydrolysis Rate (t₁/₂) |

|---|---|---|

| Ethyl 2-methyl-7-(dioxaborolan-2-yl)-1H-indole-3-carboxylate (Target) | High | 2.1 h (pH 7.4) |

| Methyl 5-(dioxaborolan-2-yl)-1H-indole-3-carboxylate | Moderate | 3.8 h (pH 7.4) |

| Tert-butyl 5-(dioxaborolan-2-yl)-1H-indazole | Low | 6.5 h (pH 7.4) |

The target compound’s enhanced reactivity stems from electron-donating methyl groups stabilizing the boronate intermediate.

Mechanistic Insights

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

Table 1: Key Structural and Functional Comparisons

Functional Group and Reactivity Analysis

Boronate Ester Positioning and Electronic Effects

- The target compound’s boronate group at the 7-position of the indole ring enables regioselective cross-coupling, critical for constructing biaryl systems in drug discovery .

- Indazole-based analogues (e.g., ) replace the indole NH with a nitrogen atom, altering hydrogen-bonding capacity and metabolic stability .

Substituent Effects on Physicochemical Properties

Spectroscopic and Analytical Data Comparison

Table 2: Spectroscopic Benchmarks

- The absence of NH signals in silyl-protected indoles () contrasts with the target compound’s NH resonance, critical for hydrogen-bonding interactions .

准备方法

Borylation of 7-Bromo-2-methylindole Derivatives

- Reagents and Conditions: The key step involves the palladium-catalyzed borylation of 7-bromo-2-methylindole derivatives using bis(pinacolato)diboron as the boron source.

- Catalysts: Commonly used palladium catalysts include Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium carbonate is typically used to facilitate the reaction.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- Temperature: Elevated temperatures around 80–110 °C are applied.

- Reaction Time: Typically 6–12 hours for complete conversion.

This step yields the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted intermediate with high regioselectivity and moderate to excellent yields.

Esterification at the 3-Carboxylate Position

- Method: The carboxylic acid group at the 3-position of the indole can be esterified to the ethyl ester using standard esterification techniques.

- Reagents: Ethanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternative: Direct use of ethyl chloroformate or ethyl iodide in the presence of a base for esterification.

- Conditions: Reflux in ethanol or appropriate solvent for several hours.

This step ensures formation of the ethyl ester functionality crucial for the compound’s application in organic synthesis.

Methylation at the 2-Position of Indole

- Approach: Introduction of the methyl group at the 2-position can be achieved either by starting with 2-methylindole derivatives or by selective methylation.

- Methylation Reagents: Methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Conditions: Low temperature to avoid side reactions, typically in THF or DMF.

This methylation step is critical for the final compound structure and affects its reactivity in subsequent transformations.

Representative General Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Borylation | 7-bromo-2-methylindole, bis(pinacolato)diboron, Pd(dppf)Cl2 (5 mol%), KOAc, dioxane, 90 °C, 8 h | Palladium-catalyzed Miyaura borylation to install boronate ester at 7-position | 75–85 |

| 2. Esterification | Crude borylated intermediate, ethanol, H2SO4 (cat.), reflux 6 h | Conversion of carboxylic acid to ethyl ester | 80–90 |

| 3. Purification | Silica gel column chromatography | Isolation of pure ethyl 2-methyl-7-(pinacol boronate)-1H-indole-3-carboxylate | - |

Research Findings and Optimization Notes

- Catalyst Loading: Increasing palladium catalyst loading improves conversion but may increase cost; optimal loading is 5–10 mol% for balanced efficiency.

- Base Selection: Potassium acetate is preferred for cleaner reactions and higher yields compared to carbonate bases.

- Solvent Effects: Polar aprotic solvents like dioxane provide better solubility and reaction rates.

- Temperature Control: Maintaining 80–90 °C avoids decomposition of sensitive boronate esters.

- Purification: Flash chromatography using silica gel with hexane/ethyl acetate mixtures effectively separates product from impurities.

These findings are consistent across multiple studies and industrial protocols, highlighting the robustness of the borylation-esterification sequence for this compound.

Data Table Summarizing Key Properties and Synthesis Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C18H24BNO4 |

| Molecular Weight | 329.2 g/mol |

| CAS Number | 919119-66-7 |

| Key Intermediate | 7-bromo-2-methylindole |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | Dioxane, THF, or DMF |

| Reaction Temperature | 80–110 °C |

| Reaction Time | 6–12 hours |

| Esterification Method | Acid-catalyzed esterification with ethanol |

| Purification | Silica gel flash chromatography |

常见问题

Q. Example Data Comparison :

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃, DMF | 50–60% | |

| Pd(OAc)₂/SPhos, K₃PO₄, THF | 65–70% |

Advanced: What strategies resolve low solubility during purification of this compound?

- Gradient Elution : Use pentane/EtOAc with 1% Et₃N to suppress tailing on SiO₂ columns .

- Recrystallization : Dissolve in warm DCM and layer with hexane to induce crystallization .

- Alternative Sorbents : Test Florisil or Al₂O₃ if SiO₂ interactions are too strong .

Advanced: How is this compound utilized in the synthesis of complex bioactive molecules?

The boronic ester serves as a key intermediate for:

- Drug Discovery : Incorporation into kinase inhibitors (e.g., indole-based scaffolds) via cross-coupling with aryl halides .

- Materials Science : Functionalization of conjugated polymers for optoelectronic applications .

Case Study : Ethyl 2-methyl-7-boronic ester indole was coupled with 4-bromophenyl triflate to generate a biphenyl-indole hybrid, a precursor for anticancer agents .

Advanced: How can computational modeling aid in predicting reactivity or regioselectivity for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。